Fmoc-Cit-OH

Beschreibung

Historical Context of Fmoc Chemistry in Peptide Synthesis

The utility of Fmoc-Cit-OH is deeply rooted in the evolution of methods for constructing peptides in the laboratory. The ability to create synthetic peptides has been pivotal for understanding biological processes and for the development of new therapeutics.

The chemical synthesis of peptides, which are chains of amino acids linked by peptide bonds, is a complex undertaking. wikipedia.org To control the formation of these bonds and prevent unwanted side reactions, chemists employ "protecting groups" to temporarily block reactive functional groups on the amino acids. wikipedia.orgwikipedia.org The history of peptide synthesis is, in many ways, the history of the development of these protecting groups.

An early breakthrough came in 1932 with the introduction of the carbobenzoxy (Cbz) group by Bergmann and Zervas. nih.gov This was one of the first readily removable Nα-protecting groups, a crucial development for assembling longer peptide chains. publish.csiro.au Later, in the late 1950s, the acid-labile tert-butyloxycarbonyl (Boc) group was developed, which offered a significant advantage in the practice of chemical peptide synthesis. publish.csiro.au

A revolutionary advance in peptide synthesis came in the early 1960s with the invention of Solid-Phase Peptide Synthesis (SPPS) by R. Bruce Merrifield, for which he was awarded the Nobel Prize in Chemistry in 1984. numberanalytics.compeptide.com In SPPS, the first amino acid of the desired peptide is anchored to an insoluble solid support, such as a polymer resin. vapourtec.com Subsequent amino acids are then added one by one in a stepwise fashion. numberanalytics.com A key advantage of this method is that excess reagents and byproducts can be easily washed away after each step, greatly simplifying the purification process and enabling the automation of peptide synthesis. proteogenix.sciencechem-station.com This innovation made the synthesis of longer and more complex peptides practical and efficient, revolutionizing the fields of peptide chemistry, protein engineering, and pharmaceutical research. numberanalytics.comchem-station.com

In 1970, the 9-fluorenylmethoxycarbonyl (Fmoc) group was introduced by Louis A. Carpino and Grace Y. Han. nih.govpeptide.com The Fmoc group is a base-labile protecting group, meaning it can be removed under mild basic conditions, typically with a secondary amine like piperidine (B6355638). publish.csiro.auontosight.ai This offered a chemically gentler alternative to the acid-labile Boc group, which required repeated exposure to acid for deprotection. nih.govpublish.csiro.au

The adoption of Fmoc chemistry for SPPS in the late 1970s marked a significant milestone. nih.govnih.gov The "Fmoc/tBu" strategy, which uses the base-labile Fmoc group for temporary Nα-protection and acid-labile tert-butyl (tBu)-based groups for side-chain protection, provided an "orthogonal" protection scheme. wikipedia.orgnih.gov This orthogonality, where different classes of protecting groups can be removed under distinct chemical conditions, is highly desirable in complex chemical syntheses. wikipedia.org The milder conditions of Fmoc chemistry proved to be particularly advantageous for the synthesis of peptides containing sensitive modifications, such as glycosylation and phosphorylation, which might not be stable under the harsh acidic conditions of the Boc method. nih.govnih.gov The ease of automation, partly due to the strong UV absorbance of the fluorenyl group released during deprotection which allows for real-time monitoring, led to a rapid shift in the field. nih.gov By the mid-1990s, Fmoc chemistry had become the dominant methodology in peptide synthesis core facilities. nih.gov

Significance of Citrulline in Peptidic Structures

The amino acid component of this compound, citrulline, is of particular interest in peptide chemistry due to its unique properties and biological relevance.

Citrulline is an important intermediate in the urea (B33335) cycle, a key metabolic pathway for the removal of ammonia (B1221849) from the body. lifetein.comwikipedia.org It is also involved in the production of nitric oxide, a critical signaling molecule in vasodilation and blood flow regulation. lifetein.com While not incorporated into proteins during ribosomal synthesis, citrulline can be found in proteins through post-translational modification, a process where enzymes modify amino acids after the protein has been synthesized.

The presence of citrulline in peptides can confer specific biological activities. nih.govnih.gov For example, peptides containing citrulline have been studied for their potential roles in various physiological processes. nih.gov The GE81112 tetrapeptides, a family of nonribosomal peptides with potent antibiotic properties, contain a 4-hydroxy-l-citrulline unit. nih.gov The study of such naturally occurring citrullinated peptides inspires the design and synthesis of novel bioactive peptides for therapeutic applications. mdpi.compan.olsztyn.plbibliotekanauki.pl

Overview of this compound as a Building Block in Research

This compound, chemically known as N-α-(9-Fluorenylmethoxycarbonyl)-L-citrulline, is a pivotal amino acid derivative utilized extensively in academic and pharmaceutical research. biosynth.comchemimpex.com The defining feature of this compound is the fluorenylmethyloxycarbonyl (Fmoc) group, which serves as a protective shield for the alpha-amino group of the L-citrulline amino acid. biosynth.comchemimpex.com This protection is crucial in the methodology of peptide synthesis, as it prevents unintended chemical reactions at the amino group while the peptide chain is being systematically elongated. biosynth.com

The primary application of this compound lies in its role as a specialized building block for the synthesis of peptides, particularly through a technique known as solid-phase peptide synthesis (SPPS). biosynth.comchemimpex.com SPPS allows for the methodical, stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin support. biosynth.com The Fmoc protecting group on the this compound molecule can be readily removed under mild basic conditions, typically with a piperidine solution, to expose the free amino group. biosynth.combroadpharm.com This newly deprotected amino group is then available to form a peptide bond with the next incoming Fmoc-protected amino acid in the sequence, thus extending the peptide chain. biosynth.com

The incorporation of citrulline, a non-proteinogenic amino acid, into peptides is of significant interest in various research fields. biosynth.com Peptides containing citrulline are being investigated for their potential in drug development and as tools to study biological processes. chemimpex.com For instance, this compound is a key component in the synthesis of enzyme-cleavable linkers, such as the valine-citrulline (Val-Cit) motif, which are used in antibody-drug conjugates (ADCs). axispharm.commedchemexpress.com These linkers are designed to be stable in the bloodstream but are cleaved by specific enzymes like cathepsin B, which are often present in higher concentrations within tumor cells, thereby enabling the targeted release of a cytotoxic drug. cd-bioparticles.netbroadpharm.com

Furthermore, the D-enantiomer of this compound, Fmoc-D-Cit-OH, is employed in the synthesis of bioactive peptidomimetics. medchemexpress.com These are molecules that mimic the structure and function of natural peptides and are being explored for therapeutic applications, such as neurokinin-1 (NK1) receptor antagonists. medchemexpress.com The ability to precisely insert citrulline into a peptide sequence using this compound allows researchers to create novel molecules with tailored biological activities and pharmacokinetic properties. chemimpex.com

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 133174-15-9 | biosynth.comchemimpex.com |

| Molecular Formula | C₂₁H₂₃N₃O₅ | biosynth.com |

| Molecular Weight | 397.42 g/mol | biosynth.com |

| Appearance | White powder | chemimpex.com |

| Melting Point | 156 - 164 °C | chemimpex.com |

| Optical Rotation | [α]D20 = -9 ± 1.5 º (c=1 in DMF) | chemimpex.com |

| Storage Temperature | 2-8°C | biosynth.comchemimpex.com |

Table 2: Research Applications of this compound and its Derivatives

| Application | Description | Key Findings/Significance | Source(s) |

|---|---|---|---|

| Solid-Phase Peptide Synthesis (SPPS) | Used as a standard building block to introduce citrulline residues into peptide chains. | Enables the efficient and controlled synthesis of complex citrullinated peptides. | biosynth.comchemimpex.com |

| Antibody-Drug Conjugates (ADCs) | A key component in the synthesis of the Val-Cit dipeptide linker. | This linker is specifically cleaved by cathepsin B in tumor cells, allowing for targeted drug release. | axispharm.commedchemexpress.comcd-bioparticles.netbroadpharm.com |

| Bioactive Peptidomimetics | The D-isomer, Fmoc-D-Cit-OH, is used to synthesize peptidomimetics. | Has been used to create compounds with neurokinin-1 (NK1) antagonist activity. | medchemexpress.com |

| Drug Development | Incorporation of citrulline can enhance the bioactivity and pharmacokinetic properties of peptides. | Offers a strategy to develop novel peptide-based therapeutics with improved stability and function. | chemimpex.com |

| Bioconjugation | Used to modify biomolecules to enhance their stability and functionality. | Facilitates the creation of targeted drug delivery systems and functionalized biomaterials. | chemimpex.com |

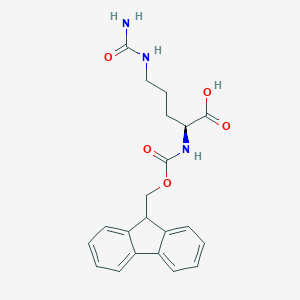

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-5-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O5/c22-20(27)23-11-5-10-18(19(25)26)24-21(28)29-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,24,28)(H,25,26)(H3,22,23,27)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBMSMZSRTIOFOK-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCNC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCNC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373252 | |

| Record name | Fmoc-L-citrulline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133174-15-9 | |

| Record name | Fmoc-L-citrulline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Fmoc Cit Oh and Its Integration

Fmoc Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Cit-OH

This compound is primarily used in Fmoc-based solid-phase peptide synthesis (SPPS), a technique that facilitates the stepwise construction of peptides on a solid support. biosynth.comsigmaaldrich.com This method involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a resin. biosynth.compeptide.com The Fmoc protecting group on the N-terminus of the amino acid prevents unwanted reactions during the coupling process. biosynth.comiris-biotech.de

Mechanism of Fmoc Deprotection

The removal of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is a critical step in SPPS. peptide.com This process is achieved through a base-catalyzed elimination reaction. peptide.comnih.gov A base abstracts the acidic proton on the fluorenyl ring, leading to the formation of a dibenzofulvene (DBF) intermediate and carbon dioxide. peptide.comacs.org The highly reactive DBF is then scavenged by the base to prevent it from reacting with the newly deprotected amine of the peptide chain. peptide.comacs.org

Secondary amines, most commonly piperidine (B6355638), are the reagents of choice for Fmoc deprotection. nih.govspringernature.com Piperidine serves a dual purpose: it is a strong enough base to efficiently remove the Fmoc group and also acts as an effective scavenger for the resulting dibenzofulvene byproduct, forming a stable adduct that can be easily washed away. peptide.comscielo.org.mx The reaction is typically carried out using a solution of 20-30% piperidine in a polar aprotic solvent like dimethylformamide (DMF). springernature.comscielo.org.mx Other secondary amines such as piperazine (B1678402) and pyrrolidine (B122466) have also been investigated as alternatives to piperidine. nih.govacs.org

The following table summarizes various bases used for Fmoc deprotection and their typical conditions.

| Base | Typical Concentration | Solvent | Reaction Time | Reference |

| Piperidine | 20-30% | DMF | 10-20 min | springernature.com |

| Piperazine | 10% (w/v) | DMF/ethanol (9:1) | - | nih.gov |

| Pyrrolidine | 20% (v/v) | DMF | 30 min | acs.org |

| 4-Methylpiperidine | 20% (v/v) | DMF | 2 x 10 min | scielo.org.mx |

| Morpholine | 50-60% | DMF | - | researchgate.net |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | - | - | - | peptide.com |

This interactive table allows for the comparison of different deprotection reagents used in Fmoc SPPS.

Coupling Reagents and Conditions for this compound Incorporation

The incorporation of this compound into a peptide chain requires the activation of its carboxylic acid group to facilitate the formation of a peptide bond with the free amine of the resin-bound peptide. peptide.combachem.com A variety of coupling reagents have been developed for this purpose, each with its own advantages and disadvantages.

Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. peptide.combachem.com The choice of coupling reagent can significantly impact the efficiency of the reaction and the potential for side reactions. bachem.comrsc.org

The following table provides an overview of common coupling reagents used in SPPS.

| Reagent Class | Example Reagents | Key Features | Reference |

| Carbodiimides | DCC, DIC, EDC | Often used with additives like HOBt or Oxyma to reduce racemization. | bachem.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Generally provide rapid coupling and are less likely to cause certain side reactions. | peptide.combachem.com |

| Aminium/Uronium Salts | HBTU, HATU, COMU | Highly efficient and widely used in automated peptide synthesizers. | peptide.combachem.com |

This interactive table summarizes the different classes of coupling reagents and their key characteristics.

Resin Selection and Attachment Strategies for C-Terminal Citrulline Peptides

The choice of resin is a critical parameter in SPPS as it acts as the C-terminal protecting group and determines the final C-terminal functionality of the peptide. mdpi.com For peptides with a C-terminal citrulline, the selection of the resin and the strategy for attaching the first amino acid, this compound, are pivotal for a successful synthesis.

Commonly used resins for generating peptides with a C-terminal carboxylic acid, which would be the case when starting with this compound, include Wang resin and 2-chlorotrityl chloride (2-CTC) resin. biotage.combachem.com

Wang Resin : This p-alkoxybenzyl alcohol resin is a popular choice for Fmoc-SPPS. biotage.com The first amino acid, this compound, is typically attached to the resin via an ester linkage. However, loading the initial amino acid onto Wang resin can present challenges. biotage.com

2-Chlorotrityl (2-CTC) Resin : This resin is highly acid-sensitive, which allows for the cleavage of the completed peptide from the resin under very mild acidic conditions (e.g., 1-3% trifluoroacetic acid), often leaving the side-chain protecting groups intact. biotage.com This is particularly advantageous for synthesizing protected peptide fragments. The use of 2-CTC resin can also minimize racemization, a potential side reaction for certain C-terminal amino acids. mdpi.com

The attachment of this compound to these resins is a crucial first step. For Wang resin, this is an esterification reaction. For 2-CTC resin, the attachment is also straightforward, and its mild cleavage conditions are a significant benefit. biotage.com

| Resin Type | Linker Type | Key Characteristics for C-Terminal Citrulline |

| Wang Resin | p-Alkoxybenzyl ester | Commonly used for peptide acids; cleavage requires concentrated TFA. biotage.com |

| 2-Chlorotrityl Resin | 2-Chlorotrityl | Highly acid-sensitive; allows mild cleavage to yield protected peptide acids. mdpi.combiotage.com |

| Rink Amide Resin | Amide-forming linker | Used for synthesizing peptide amides, not acids. peptide.comiris-biotech.de |

| Sieber Amide Resin | Amide-forming linker | Another option for peptide amides, with mild cleavage conditions yielding protected amides. biotage.comiris-biotech.de |

Solution-Phase Synthesis of this compound Containing Peptides/Linkers

While SPPS is the dominant method, solution-phase peptide synthesis (LPPS) remains a viable, albeit more complex, alternative for creating peptides and linkers containing this compound. iris-biotech.debachem.com In LPPS, the peptide is assembled sequentially in a solvent, with purification of intermediates possible after each step. bachem.com This can lead to higher purity in the final product compared to SPPS, where purification occurs only after the entire peptide has been assembled and cleaved from the resin. bachem.com

The synthesis of linkers, such as the valine-citrulline (Val-Cit) motif used in ADCs, can be performed using solution-phase methods. medchemexpress.com For instance, this compound can be coupled with another amino acid derivative, like a valine ester, in solution using standard coupling reagents. The Fmoc group of the resulting dipeptide can then be removed to allow for further chain elongation or conjugation. broadpharm.com

Comparative Analysis of this compound in SPPS vs. Boc Chemistry

The two main strategies in SPPS are based on the use of either the fluorenylmethyloxycarbonyl (Fmoc) or the tert-butyloxycarbonyl (Boc) group for temporary Nα-amino protection. iris-biotech.de The use of this compound is inherently part of the Fmoc/tBu strategy.

| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |

| Nα-Protection | Fmoc (Base-labile) americanpeptidesociety.org | Boc (Acid-labile) americanpeptidesociety.org |

| Side-Chain Protection | tBu-based (Acid-labile) iris-biotech.de | Bzl-based (Strong acid-labile) peptide.com |

| Deprotection Conditions | Mild base (e.g., piperidine) for Fmoc removal; strong acid (e.g., TFA) for final cleavage. americanpeptidesociety.orgresearchgate.net | Moderate acid (e.g., TFA) for Boc removal; very strong acid (e.g., HF) for final cleavage. peptide.comresearchgate.net |

| Orthogonality | Truly orthogonal. iris-biotech.depeptide.com | Quasi-orthogonal. biosynth.com |

Orthogonality refers to the ability to remove one set of protecting groups without affecting another. iris-biotech.de The Fmoc/tBu strategy is a truly orthogonal system. iris-biotech.depeptide.com The Nα-Fmoc group is removed by a base (commonly piperidine), while the side-chain protecting groups (like tBu, Trt, Pbf) and the linker to the resin are cleaved by an acid (like TFA). iris-biotech.denih.gov This clear distinction allows for selective deprotection, which is crucial for complex modifications like on-resin cyclization or side-chain labeling. iris-biotech.depeptide.com

In contrast, the Boc/Bzl strategy is considered quasi-orthogonal. biosynth.com Both the Nα-Boc group and the benzyl-based side-chain protecting groups are removed by acid, but at different strengths. peptide.combiosynth.com The Boc group is removed with a moderate acid like TFA, while the more stable benzyl (B1604629) groups require a very strong, hazardous acid like hydrofluoric acid (HF) for cleavage. iris-biotech.depeptide.com The lack of true orthogonality makes selective side-chain manipulation more challenging.

Advanced Synthetic Techniques Utilizing this compound

Microwave-assisted peptide synthesis (MW-SPPS) has emerged as a powerful technique to accelerate the synthesis of peptides, including those containing this compound. nih.gov By using microwave energy, both the coupling and Fmoc-deprotection steps can be significantly expedited. nih.govscirp.org For example, coupling reactions can often be completed in as little as 5 minutes, and Fmoc removal can be reduced to 3 minutes, compared to much longer times in conventional SPPS. nih.gov

Convergent Peptide Synthesis Approaches

Convergent peptide synthesis offers a powerful strategy for the assembly of large and complex peptides, including those containing post-translational modifications such as citrullination. This approach involves the initial synthesis of several smaller, protected peptide fragments, which are then coupled together in a subsequent step to form the final, full-length peptide. The incorporation of Nα-Fmoc-L-citrulline (this compound) into these fragments allows for the precise placement of citrulline residues within the target peptide sequence. This methodology is particularly advantageous for the synthesis of large proteins where stepwise solid-phase peptide synthesis (SPPS) may be inefficient.

A notable application of this strategy is in the total chemical synthesis of modified histones, which are crucial for studying epigenetic mechanisms. For instance, the synthesis of the 212-residue linker histone H1.2, containing a citrulline at residue 53 (R53Cit), has been successfully achieved using a convergent hybrid phase native chemical ligation (CHP-NCL) strategy. biorxiv.orgnih.govbiorxiv.org This approach involves the synthesis of multiple peptide segments, one of which incorporates the citrulline residue.

In a specific example, the synthesis of citrullinated histone H1.2 was accomplished by assembling eight distinct peptide fragments. biorxiv.orgnih.govbiorxiv.org The peptide segment containing the citrulline modification was prepared using standard Fmoc-based solid-phase peptide synthesis (Fmoc-SPPS). rsc.org This fragment was then utilized in a sequential ligation process to construct the full-length protein. This method highlights the utility of this compound as a building block for creating specific, modified peptide fragments for convergent synthesis.

The general workflow for such a convergent synthesis can be summarized as follows:

Fragment Synthesis: Individual peptide fragments are synthesized on a solid support using Fmoc-SPPS. For citrullinated peptides, this compound is incorporated at the desired position in the sequence.

Fragment Cleavage and Purification: Once synthesized, the protected peptide fragments are cleaved from the resin and purified.

Fragment Ligation: The purified fragments are then coupled together, often in solution or on a solid support, using chemical ligation techniques to form the final polypeptide chain.

Final Deprotection and Purification: The final, full-length peptide is deprotected and purified to yield the homogeneous, citrullinated protein.

The table below outlines the strategy for the convergent synthesis of citrullinated histone H1.2.

| Target Protein | Synthesis Strategy | Number of Fragments | Citrulline-Containing Fragment | Ligation Method | Reference |

| Histone H1.2 (R53Cit) | Convergent Hybrid Phase Native Chemical Ligation (CHP-NCL) | 8 | Peptide segment with R53Cit | One-pot ligation | biorxiv.orgnih.govrsc.org |

This convergent approach, facilitated by the use of this compound, enables the efficient and precise synthesis of large, site-specifically modified proteins that are invaluable for biochemical and functional studies. biorxiv.orgnih.gov

Applications of Fmoc Cit Oh in Peptide Based Research

Bioconjugation Strategies

Bioconjugation, the process of covalently linking two molecules, one of which is typically a biomolecule, is a critical technique in modern biological research and therapeutic development. Fmoc-Cit-OH serves as a valuable building block in these strategies due to the presence of the Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which allows for controlled peptide synthesis and subsequent conjugation.

Modification of Biomolecules

This compound can be incorporated into peptides synthesized via solid-phase peptide synthesis (SPPS) to create modified biomolecules. The Fmoc group facilitates selective deprotection during peptide chain elongation, enabling the precise assembly of peptides containing citrulline residues. These citrulline-containing peptides can then be used to modify other biomolecules, enhancing their stability and functionality for various applications, including targeted drug delivery systems chemimpex.combiosynth.com. The incorporation of this compound allows researchers to tailor the properties of peptides for specific biological interactions chemimpex.com.

Incorporation into Bioactive Peptide Mimetics

Peptidomimetics are molecules designed to mimic the biological activity of peptides but often possess improved pharmacokinetic properties, such as enhanced stability and bioavailability diva-portal.orgmdpi.com. This compound is a key component in the synthesis of such peptidomimetics.

Neurokinin-1 Antagonist Peptidomimetics

Fmoc-D-Cit-OH has been specifically employed in the synthesis of peptidomimetics targeting the neurokinin-1 (NK-1) receptor medchemexpress.comnih.gov. These compounds are designed to act as antagonists, potentially offering therapeutic benefits in areas such as pain management. For instance, Fmoc-D-Cit-OH has been used in the creation of bifunctional peptidomimetics that combine opioid agonist activity with NK-1 antagonist properties, aiming for enhanced analgesic effects medchemexpress.comnih.gov.

Role in Research on Cardiovascular Health

Citrulline, the amino acid component of this compound, plays a recognized role in cardiovascular health, primarily through its involvement in nitric oxide (NO) production chemimpex.comchemimpex.com. Citrulline is a precursor to arginine, which is essential for the synthesis of NO, a crucial molecule for vasodilation and maintaining healthy blood pressure chemimpex.comchemimpex.comnih.gov. Research utilizing this compound in peptide synthesis or as a component in related studies can contribute to understanding and developing interventions for cardiovascular conditions such as hypertension and heart failure chemimpex.comchemimpex.com. Studies have indicated that L-citrulline administration can improve vascular function and physical capacity in patients with heart failure with preserved ejection fraction, highlighting the relevance of citrulline in this field nih.gov.

Structural and Conformational Studies of Peptides Containing Fmoc Cit Oh

Impact of Citrulline Residues on Peptide Secondary Structure Formation

The transformation of an arginine residue to citrulline can significantly alter the propensity of a peptide to form specific secondary structures, such as α-helices and β-sheets. nih.gov The removal of the side chain's positive charge and the introduction of a neutral, more hydrophobic urea (B33335) group disrupt the electrostatic interactions that can stabilize or destabilize these structures. wikipedia.orgnih.gov

Research using model peptides has provided quantitative insights into these effects. Alanine-based peptides were utilized to study α-helix formation, while β-hairpin peptides were employed to investigate β-sheet stability. nih.gov The findings indicate that the deimination of arginine to citrulline has a notable impact on α-helical structures. nih.gov

Research Findings on α-Helix Propensity:

Decreased Helicity: Circular dichroism (CD) data, analyzed using modified Lifson-Roig theory, demonstrated that the helix propensity of arginine decreased upon its conversion to citrulline. nih.gov

Side-Chain Length: Further studies on citrulline analogues with varying side-chain lengths revealed that both shortening and lengthening the side chain also led to a decrease in helix propensity. nih.gov

Conversely, the impact on β-sheet structures appears to be less pronounced. Analysis of β-hairpin peptides by NMR methods showed that the conversion of arginine to citrulline resulted in minimal change to the energetics of β-strand formation. nih.gov

| Secondary Structure | Model System | Observed Effect of Citrullination | Reference |

|---|---|---|---|

| α-Helix | Alanine-based peptides | Decreased helix propensity | nih.gov |

| β-Sheet | β-Hairpin peptides | Minimal change in strand formation energetics | nih.gov |

Conformational Analysis of Peptides with Incorporated Fmoc-Cit-OH Derivatives

The conformational landscape of a peptide is dictated by a delicate balance of intramolecular and intermolecular forces, including hydrogen bonds, electrostatic interactions, and hydrophobic effects. The introduction of a citrulline residue via this compound alters this balance. The most significant change is the loss of the positive charge present on the arginine side chain at physiological pH. wikipedia.org

This charge neutralization can lead to substantial conformational rearrangements. nih.gov While in some cases citrullination does not dramatically alter the core secondary structure elements, it can still have profound consequences for the protein's tertiary structure and its interactions. nih.govnih.gov The increased hydrophobicity of the citrulline-containing region can promote changes in protein folding to shield the residue from the aqueous environment. wikipedia.org In certain proteins, such as antithrombin, citrullination has been shown to induce polymerization, a significant conformational change where protein monomers associate into larger aggregates. nih.gov

NMR spectroscopy is a key tool for analyzing the conformational dynamics of peptides in solution. nih.gov Studies on citrullinated peptides have used 1D and 2D ¹H NMR to assign proton signals and analyze their structure. nih.gov The presence of sharp, well-defined signals in NMR spectra can indicate a single stable conformation or the absence of slowly interconverting conformers, whereas the presence of multiple exchanging conformers can also be detected. nih.gov

Advanced Spectroscopic Techniques for Structural Elucidation

A combination of advanced spectroscopic techniques is essential for the comprehensive structural elucidation of peptides containing citrulline, from the secondary structure level down to the precise identification of the modification site. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful method for analyzing the secondary structure of peptides in solution. americanpeptidesociety.org It measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the peptide's conformation. americanpeptidesociety.org α-helices, β-sheets, and random coils each produce distinct CD spectra. americanpeptidesociety.org As noted previously, CD spectroscopy was instrumental in demonstrating that the conversion of arginine to citrulline reduces the α-helical content in model peptides. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides high-resolution information on the three-dimensional structure and dynamics of peptides. nih.gov For citrullinated peptides, NMR has been used to confirm that β-sheet stability is largely unaffected by the modification in certain model systems. nih.gov It allows for the detailed assignment of atomic positions and the characterization of conformational equilibria in solution. nih.gov

Mass Spectrometry (MS): Mass spectrometry is indispensable for confirming the presence and location of citrulline residues. nih.gov The conversion of arginine to citrulline results in a specific mass increase of +0.984016 Da. wikipedia.org High-resolution mass spectrometers are required to confidently distinguish this small mass shift from the natural isotopic distribution of the peptide. wikipedia.orgnih.gov Tandem mass spectrometry (MS/MS) techniques, such as Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD), are used to fragment the peptide and determine its sequence, thereby pinpointing the exact location of the citrulline residue. researchgate.netnih.gov A noteworthy phenomenon in the CID analysis of citrullinated peptides is the "citrulline effect," which describes a preferential cleavage of the amide bond at the C-terminus of the citrulline residue. nih.govacs.orgelte.hu This characteristic fragmentation pattern serves as a diagnostic tool to confirm the identity and position of citrullination sites. nih.gov

| Technique | Primary Application | Key Findings for Citrullinated Peptides | References |

|---|---|---|---|

| Circular Dichroism (CD) | Secondary structure analysis (α-helix, β-sheet) | Demonstrated decreased α-helicity upon citrullination. | nih.govamericanpeptidesociety.org |

| Nuclear Magnetic Resonance (NMR) | High-resolution 3D structure and dynamics | Showed minimal impact on β-sheet stability in model peptides. | nih.govnih.gov |

| Mass Spectrometry (MS) | Identification and localization of modification | Confirms +0.984 Da mass shift. Tandem MS (CID/HCD) pinpoints the citrulline residue. | wikipedia.orgnih.govnih.gov |

| Tandem MS (CID) | Peptide sequencing and site localization | Reveals the "citrulline effect," a characteristic C-terminal fragmentation that confirms the modification site. | nih.govacs.orgelte.hu |

Derivatization and Functionalization of Fmoc Cit Oh

Synthesis of Novel Fmoc-Cit-OH Derivatives for Enhanced Properties

While Fmoc-protected amino acids are generally stable and well-behaved in SPPS, their solubility, particularly in aqueous media, can sometimes be a limiting factor. The development of derivatives or specific protocols to enhance solubility is key to improving reaction efficiency and expanding the scope of peptide synthesis.

Fmoc-protected amino acids, including this compound, can exhibit limited solubility in aqueous solutions, posing challenges for synthesis in greener, water-based systems or for certain coupling reactions. Strategies to enhance their solubility often involve the use of specific solvent mixtures or additives.

Binary solvent mixtures, such as those combining Triethyl phosphate (B84403) (TEP) with Dimethyl sulfoxide (B87167) (DMSO) or N-butylpyrrolidone (NBP) in a 3:1 ratio, have demonstrated significant improvements in the solubility of various Fmoc-amino acids. For instance, Fmoc-Arg(Pbf)-OH and Fmoc-Cys(Trt)-OH, which show limited solubility (<0.1 M) in TEP alone, achieve solubilities up to 0.9 M in these TEP-based mixtures tandfonline.com. Similarly, Fmoc-Gln(Trt)-OH shows a moderate solubility of 0.2 M in TEP, dramatically increasing to 0.9 M in the TEP-DMSO and TEP-NBP mixtures tandfonline.com.

In aqueous media, the use of surfactants can also enhance Fmoc-amino acid solubility. The effectiveness of this approach depends on the surfactant-to-Fmoc-amino acid ratio and the inherent hydrophobicity of the amino acid. For example, a 4:1 (w/w) ratio of surfactant to Fmoc-Gly achieves solubility in aqueous solution, while a 8:1 ratio is required for the less soluble Fmoc-Phe openaccesspub.org. Temperature can also positively influence the solubility of Fmoc-amino acids in aqueous solutions openaccesspub.org. Fmoc-L-citrulline itself is noted for its improved solubility in organic solvents like N,N-Dimethylformamide (DMF) srlchemicals.com.

Table 1: Solubility Enhancement of Fmoc-Amino Acids in Solvent Mixtures

| Fmoc-Amino Acid | Solvent System | Solubility (M) | Reference |

| Fmoc-Arg(Pbf)-OH | TEP | <0.1 | tandfonline.com |

| TEP-DMSO (3:1) | 0.9 | tandfonline.com | |

| TEP-NBP (3:1) | 0.9 | tandfonline.com | |

| Fmoc-Cys(Trt)-OH | TEP | <0.1 | tandfonline.com |

| TEP-DMSO (3:1) | 0.9 | tandfonline.com | |

| TEP-NBP (3:1) | 0.9 | tandfonline.com | |

| Fmoc-Gln(Trt)-OH | TEP | 0.2 | tandfonline.com |

| TEP-DMSO (3:1) | 0.9 | tandfonline.com | |

| TEP-NBP (3:1) | 0.9 | tandfonline.com | |

| Fmoc-His(Trt)-OH | TEP | 0.1 | tandfonline.com |

| TEP-DMSO (3:1) | 0.6 | tandfonline.com | |

| TEP-NBP (3:1) | 0.7 | tandfonline.com | |

| Fmoc-Asn(Trt)-OH | TEP | 0.1 | tandfonline.com |

| TEP-DMSO (3:1) | 0.6 | tandfonline.com | |

| TEP-NBP (3:1) | 0.7 | tandfonline.com | |

| Fmoc-L-Citrulline | DMF | Improved | srlchemicals.com |

Site-Specific Functionalization of Peptides Containing Citrulline

Citrulline, characterized by its ureido group, offers unique reactivity that can be exploited for site-specific chemical modification and detection within peptides. These methods are invaluable for identifying citrullinated peptides in complex biological samples or for creating modified peptides with specific properties.

Chemical labeling strategies primarily target the ureido group of citrulline. Reagents such as 2,3-butanedione (B143835) and phenylglyoxal (B86788) derivatives have been developed for this purpose.

2,3-Butanedione: This reagent reacts specifically with the citrulline residue under acidic conditions, such as in trifluoroacetic acid (TFA). This reaction results in a covalent modification that introduces a mass shift of +50 Da to the citrullinated peptide nih.govresearchgate.netresearchgate.netcore.ac.uk. This mass increment allows for the selective identification and enrichment of citrullinated peptides using mass spectrometry (MS) techniques, even in complex mixtures researchgate.netcore.ac.uk.

2,3-Butanedione in Combination with Antipyrine: When used together, these reagents provide a more substantial mass shift of +238 Da to the citrulline residue nih.govresearchgate.netgenscript.com. Furthermore, the modified citrulline adduct exhibits UV-Vis absorption at 464 nm, offering an alternative detection method nih.govgenscript.com.

Phenylglyoxal Derivatives (e.g., 3-Bromophenylglyoxal): These compounds selectively react with the primary ureido group of citrulline, distinguishing it from the guanidino group of arginine, particularly under mildly acidic conditions nih.govacs.org. This selectivity is crucial for identifying citrulline in natural products and biological samples nih.govacs.org.

These chemical modifications are foundational for developing techniques that specifically enrich citrullinated peptides. For example, solid supports functionalized with glyoxal (B1671930) derivatives can selectively immobilize citrullinated peptides from a mixture, facilitating their isolation and subsequent analysis nih.gov. The Val-Cit (Valine-Citrulline) dipeptide motif is also recognized for its role in designing cleavable linkers for antibody-drug conjugates (ADCs), highlighting citrulline's utility in bioconjugation strategies rsc.orgmedchemexpress.com.

Table 2: Chemical Modification Strategies for Citrulline-Containing Peptides

| Reagent/System | Citrulline Modification Site | Mass Shift (Da) | Detection Method(s) | Key Application | Reference(s) |

| 2,3-Butanedione | Ureido group | +50 | LC-MS (mass shift), UV-Vis | Selective identification and enrichment of citrullinated peptides | nih.govresearchgate.netresearchgate.netcore.ac.uk |

| 2,3-Butanedione + Antipyrine | Ureido group | +238 | LC-MS (mass shift), UV-Vis (464 nm) | Enhanced detection and enrichment of citrullinated peptides | nih.govresearchgate.netgenscript.com |

| Phenylglyoxal Derivatives | Ureido group | Varies | MS | Selective labeling of ureido groups, identification of citrulline in natural products | nih.govacs.org |

| 4-Hydroxyphenylglyoxal (on beads) | Ureido group | N/A | Selective immobilization, MS analysis | Enrichment of citrullinated peptides from complex mixtures | nih.gov |

Orthogonal Protecting Strategies for Citrulline Side Chain

In Fmoc SPPS, the use of orthogonal protecting groups is paramount for selectively manipulating different functional groups within a peptide chain. The Fmoc group, being base-labile, is typically combined with side-chain protecting groups that are labile under acidic conditions. For citrulline, the guanidino group requires protection to prevent unwanted reactions during peptide assembly.

Commonly employed protecting groups for the citrulline side chain include:

Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl): This is a robust, acid-labile protecting group widely used for the guanidino moiety of arginine and citrulline nih.govsemanticscholar.org. It remains stable during Fmoc deprotection (using bases like piperidine) but is efficiently cleaved by strong acids such as TFA, which are typically used for final peptide cleavage from the resin biosynth.comiris-biotech.de.

Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl): Similar to Pbf, Pmc is an acid-labile protecting group that provides orthogonality with the Fmoc strategy, allowing for selective deprotection of the side chain under acidic conditions biosynth.com.

These protecting groups ensure that the reactive guanidino functionality of citrulline does not interfere with coupling reactions or other synthetic steps. Their orthogonal nature allows for selective removal, enabling further modifications or ensuring the integrity of the peptide during synthesis and final cleavage biosynth.comiris-biotech.de. In some specialized syntheses, citrulline might be introduced indirectly by protecting its precursor, ornithine, with groups like Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl), which is labile to hydrazine, followed by conversion of ornithine to citrulline google.com. However, Pbf and Pmc are direct and widely adopted protecting groups for the citrulline side chain in Fmoc SPPS.

Table 3: Orthogonal Protecting Groups for Citrulline Side Chain in Fmoc SPPS

| Protecting Group | Chemical Nature | Cleavage Conditions | Orthogonality with Fmoc | Notes | Reference(s) |

| Pbf | Sulfonyl (acid-labile) | TFA (e.g., 95% TFA/DCM) | Yes | Widely used for guanidino group; stable to piperidine (B6355638). | nih.govsemanticscholar.orgbiosynth.comiris-biotech.de |

| Pmc | Sulfonyl (acid-labile) | TFA (e.g., 95% TFA/DCM) | Yes | Similar to Pbf; stable to piperidine. | biosynth.com |

| Dde | Cyclohexanedione | Hydrazine (e.g., 2% in DMF) | Yes | Typically used for amine protection; citrulline can be formed from protected ornithine (e.g., Fmoc-Orn(Dde)-OH) followed by conversion. Less direct for citrulline. | google.comsigmaaldrich.com |

Analytical and Quality Control Methodologies for Fmoc Cit Oh and Its Peptides

Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is the cornerstone for evaluating the purity of Fmoc-Cit-OH. This technique separates compounds based on their differential interactions with a stationary phase and a mobile phase, allowing for the quantification of the main product and the detection of impurities nih.govsigmaaldrich.commdpi.comsigmaaldrich.com.

Purity Specifications: Commercially available this compound typically exhibits a purity of ≥97.0% by HPLC tcichemicals.comcarlroth.comsigmaaldrich.comchemscene.comscientificlabs.com. Higher purity grades, such as ≥98.0% tcichemicals.comtcichemicals.com or ≥99.0% scientificlabs.co.ukchemimpex.com, are also available and preferred for demanding applications.

Impurity Profiling: HPLC is critical for identifying and quantifying process-related impurities, such as unreacted starting materials, by-products from side reactions during Fmoc protection, or degradation products formed during storage nih.govsigmaaldrich.comsigmaaldrich.com. Common impurities can include deletion sequences or truncated peptides if this compound is used in peptide synthesis without proper quality control nih.govmdpi.com.

Enantiomeric Purity: Beyond chemical purity, HPLC, often employing chiral stationary phases, is used to assess the enantiomeric purity of this compound, ensuring the desired L-configuration is maintained tcichemicals.comphenomenex.com.

Table 6.1.1: Typical HPLC Purity Specifications for this compound

| Purity Specification | Typical Range | Source References |

| Chemical Purity | ≥97.0% | tcichemicals.comcarlroth.comsigmaaldrich.comchemscene.comscientificlabs.com |

| Chemical Purity | ≥98.0% | tcichemicals.comtcichemicals.com |

| Chemical Purity | ≥99.0% | scientificlabs.co.ukchemimpex.com |

| Enantiomeric Purity | ≥98.0% ee | tcichemicals.com |

| Enantiomeric Purity | ≥99.5% (a/a) | scientificlabs.co.uk |

Mass Spectrometry (MS) for Identity Confirmation

Mass Spectrometry (MS) is an indispensable tool for confirming the molecular identity and structure of this compound by determining its mass-to-charge ratio (m/z) eurekaselect.comarkat-usa.orgwiley-vch.debiorxiv.orgnih.govnih.govrsc.orgnih.govrsc.org.

Ionization Techniques: Common ionization methods employed include Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization – Time of Flight (MALDI-TOF) arkat-usa.orgwiley-vch.debiorxiv.orgnih.govnih.govrsc.orgnih.govrsc.orggoogle.com. ESI-MS is frequently used for its ability to ionize polar molecules like this compound, often producing protonated ([M+H]⁺) or deprotonated ([M-H]⁻) ions biorxiv.orgnih.govgoogle.com.

Molecular Weight Verification: this compound has a molecular formula of C₂₁H₂₃N₃O₅ and a nominal molecular weight of 397.42 g/mol chemscene.comchemimpex.comguidechem.comscbt.com. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition google.comguidechem.com.

Table 6.2.1: Key Mass Spectrometry Data for this compound

| Parameter | Value | Ionization Method | Source References |

| Molecular Formula | C₂₁H₂₃N₃O₅ | N/A | chemscene.comchemimpex.comguidechem.comscbt.com |

| Nominal Molecular Weight | 397.42 g/mol | N/A | chemscene.comguidechem.comscbt.com |

| Exact Mass | 397.16377084 | N/A | guidechem.com |

| Detected Ions (typical) | [M+H]⁺, [M-H]⁻ | ESI | biorxiv.orgnih.govgoogle.com |

| Detected Ions (example) | [M-H]⁻ calculated for C₁₀H₁₂BN₃O₄: 248.0843; found, 248.0907 (related compound) | ESI | google.com |

NMR Spectroscopy for Structural Verification

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is crucial for unequivocally confirming the chemical structure and stereochemistry of this compound eurekaselect.comarkat-usa.orgwiley-vch.denih.govgoogle.comhmdb.caruifuchemical.commdpi.comnih.govethz.ch.

Structural Elucidation: ¹H NMR provides information about the number and types of protons, their chemical environments, and their connectivity through spin-spin coupling. ¹³C NMR reveals the carbon backbone and functional groups. Together, these spectra allow for the complete structural assignment of this compound arkat-usa.orgwiley-vch.degoogle.commdpi.com.

Characteristic Signals: The Fmoc group exhibits characteristic aromatic proton signals in the ¹H NMR spectrum, typically in the δ 7.0-8.0 ppm range, and a distinctive signal for the C9 proton of the fluorene (B118485) ring. The citrulline moiety contributes signals corresponding to its aliphatic protons and the urea (B33335) group. ¹³C NMR spectra provide signals for the carbonyl carbons of the Fmoc group and the carboxylic acid, as well as the aliphatic carbons of the citrulline side chain and backbone wiley-vch.degoogle.commdpi.com.

Verification of Identity: NMR data is used by manufacturers to confirm that the synthesized compound matches the expected structure, often reported as "corresponds to assigned structure" or "passes test" tcichemicals.comcarlroth.com.

Monitoring Reaction Efficiency and Impurity Levels

Effective quality control extends to monitoring the synthesis process of this compound and its subsequent use in peptide synthesis. Analytical techniques are employed to ensure reaction completion and to identify and quantify any undesirable by-products.

Synthesis Monitoring: Techniques like Thin Layer Chromatography (TLC) and HPLC are used to track the progress of the Fmoc protection reaction, ensuring complete conversion of the starting amino acid and minimizing residual reagents rsc.orgmdpi.com.

Impurity Identification: HPLC is instrumental in detecting and quantifying impurities that can arise during synthesis or storage. These can include incompletely deprotected Fmoc groups, residual solvents, or side products from the Fmocylation process nih.govsigmaaldrich.comsigmaaldrich.com. For example, acetic acid contamination can lead to chain termination in peptide synthesis, highlighting the need for strict control over Fmoc-amino acid quality sigmaaldrich.comsigmaaldrich.com.

Peptide Synthesis Context: In the context of peptide synthesis, HPLC is vital for monitoring coupling efficiency and deprotection steps. Incomplete coupling or deprotection can lead to deletion sequences, truncated peptides, or other undesired by-products, which are detectable by HPLC nih.govmdpi.com. Mass spectrometry can further aid in identifying the exact nature of these impurities mdpi.comnih.gov.

Future Directions and Emerging Research Areas

Development of Next-Generation Peptide Therapeutics

Fmoc-Cit-OH is integral to the advancement of next-generation peptide-based drugs, particularly in the realm of targeted cancer therapies. A primary application is in the synthesis of enzyme-cleavable linkers for Antibody-Drug Conjugates (ADCs). medchemexpress.com ADCs are a promising class of therapeutics that deliver highly potent cytotoxic agents directly to tumor cells, and the linker's stability and cleavage characteristics are paramount to their efficacy and safety. nih.gov

The dipeptide motif, valine-citrulline (Val-Cit), is a widely used linker component that can be selectively cleaved by cathepsin B, an enzyme often overexpressed in the tumor microenvironment. This compound is the essential precursor for introducing the citrulline residue into this linker. medchemexpress.com The incorporation of citrulline can also enhance the pharmacokinetic properties and bioactivity of therapeutic peptides, making it a valuable asset in designing novel drug delivery systems and targeted therapies. chemimpex.com The development of innovative ADCs, including formats like bispecific and dual-drug ADCs, continues to rely on precise linker engineering, where this compound plays a crucial role. nih.gov

Exploration of this compound in Supramolecular Chemistry and Self-Assembly

The Fmoc group, with its bulky, aromatic fluorenyl moiety, is a powerful driver of molecular self-assembly. nih.gov This process is primarily governed by non-covalent interactions, including π-π stacking between the aromatic Fmoc groups and hydrogen bonding within the peptide backbone. researchgate.net While much of the foundational research has been conducted on other Fmoc-amino acids, the principles are directly applicable to the exploration of this compound.

Studies on compounds like Fmoc-phenylalanine and Fmoc-dipeptides demonstrate their ability to form well-ordered nanostructures such as nanofibers, ribbons, and nanotubes, which can entrap water to form hydrogels. acs.orgresearchgate.net These self-assembling systems are of great interest for biomedical applications. The self-assembly process can be triggered by external stimuli like changes in pH or solvent polarity. researchgate.net The resulting hydrogels are being investigated as scaffolds for tissue engineering and 3D cell culture, as they can mimic the native extracellular matrix. nih.govresearchgate.net The exploration of this compound and its derivatives in this area could lead to the development of novel hydrogels with unique properties conferred by the citrulline side chain, potentially influencing cell adhesion, proliferation, and differentiation. nih.gov

| Hydrophobic Interactions | The tendency of nonpolar groups to aggregate in an aqueous environment. | Contributes to the collapse and organization of the molecules into a stable core. nih.gov |

Novel Applications in Chemical Biology and Material Science

The self-assembly properties of Fmoc-amino acids, including the prospective capabilities of this compound, are paving the way for novel applications in both chemical biology and material science.

In material science , the formation of supramolecular hydrogels is a key area of focus. These materials are being developed as advanced scaffolds for tissue engineering, particularly for bone and cartilage regeneration. nih.govnih.gov The fibrous network of the hydrogels provides a supportive environment for cell growth. researchgate.net Furthermore, these materials can be functionalized for specific applications, such as drug delivery systems where therapeutic agents are encapsulated within the gel matrix for sustained release. nih.gov Research has also shown that co-assembly of different Fmoc-amino acids can tune the mechanical properties and stability of the resulting hydrogels. mdpi.com

In chemical biology , this compound is used in bioconjugation to modify and enhance the function of biomolecules. chemimpex.com A significant emerging area is the development of chemical probes to detect citrullinated proteins, which are important biomarkers in diseases like rheumatoid arthritis and ulcerative colitis. nih.govmdpi.com While this compound itself is a building block rather than a probe, its use in synthesizing peptide standards and substrates is crucial for developing and validating these diagnostic tools. nih.govgoogle.com These probes allow researchers to visualize and quantify the activity of enzymes responsible for citrullination, offering insights into disease mechanisms and aiding in drug discovery. nih.govresearchgate.net

Addressing Synthetic Challenges for Complex Peptidic Natural Products

The synthesis of complex peptides and natural products using Fmoc solid-phase peptide synthesis (SPPS) is often hindered by challenges such as on-resin aggregation, difficult coupling steps, and side reactions like aspartimide formation. nih.govpeptide.com While this compound is a standard building block, its incorporation into long or "difficult" sequences requires strategies to overcome these common hurdles. mblintl.com

Peptide chain aggregation, driven by intermolecular hydrogen bonding, can render the N-terminus inaccessible for the next coupling step, leading to low yields and truncated sequences. sigmaaldrich.com Research has shown that several strategies can mitigate this issue:

Backbone Protection : Incorporating protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) onto the backbone nitrogen can physically disrupt the hydrogen bonding that leads to aggregation. peptide.com

Pseudoprolines : Using commercially available pseudoproline dipeptides can introduce a "kink" into the peptide backbone, disrupting the formation of ordered secondary structures that cause aggregation. researchgate.net

Chaotropic Salts : The addition of salts like LiCl to the reaction mixture can help break up aggregates. researchgate.net

Optimized Solvents and Temperature : Switching to more effective solvents like N-methylpyrrolidone (NMP) or performing couplings at elevated temperatures can also improve synthetic outcomes. peptide.comsigmaaldrich.com

These methods, developed to address general challenges in Fmoc-SPPS, are essential for the successful synthesis of complex citrulline-containing natural products and other challenging peptide targets. nih.govresearchgate.net

Q & A

Q. What are the standard protocols for incorporating Fmoc-Cit-OH into solid-phase peptide synthesis (SPPS)?

- Methodological Answer : this compound is typically coupled using standard SPPS protocols. Activation is achieved with reagents like HBTU/HOBt or DIC/Oxyma in DMF, followed by deprotection with 20% piperidine. Key parameters include reaction time (30–60 minutes), temperature (room temperature), and molar excess (2–4×). Monitoring coupling efficiency via Kaiser or chloranil tests is critical. Purity and stereochemical integrity should be verified via HPLC and LC-MS post-synthesis .

Q. How can researchers confirm the identity and purity of this compound?

- Methodological Answer : Analytical techniques include:

- NMR spectroscopy : Confirm backbone structure via characteristic Fmoc aromatic protons (δ 7.3–7.8 ppm) and citrulline side-chain resonances.

- HPLC : Assess purity (>95% by reverse-phase C18 column, UV detection at 265 nm for Fmoc group).

- Mass spectrometry : Validate molecular weight (397.42 g/mol for C₂₁H₂₃N₃O₅) .

Advanced Research Questions

Q. How can solubility challenges of this compound in organic solvents be mitigated during peptide synthesis?

- Methodological Answer : this compound’s limited solubility in DMF or DCM can be addressed by:

Q. What strategies resolve discrepancies in reported coupling efficiencies of this compound across studies?

- Methodological Answer : Contradictions may arise from side reactions (e.g., racemization) or solvent impurities. To address this:

- Systematic replication : Repeat experiments under varying conditions (e.g., reagent ratios, solvent batches).

- Racemization analysis : Use Marfey’s reagent to quantify D/L enantiomers post-cleavage.

- Statistical meta-analysis : Compare data across studies using ANOVA to identify confounding variables (e.g., humidity, temperature) .

Q. How can molecular modeling predict this compound’s conformational stability in peptide chains?

- Methodological Answer : Computational methods include:

- Density Functional Theory (DFT) : Calculate energy minima for this compound rotamers.

- Molecular Dynamics (MD) : Simulate peptide folding in explicit solvent (e.g., water/DMF) to assess steric hindrance from the Fmoc group.

- Docking studies : Evaluate interactions with enzymatic cleavage sites (e.g., trypsin) .

Data Analysis & Experimental Design

What frameworks guide the formulation of research questions involving this compound in biomedical studies?

- Methodological Answer : Apply the PICOT framework to structure hypotheses:

- Population : Target peptide sequence (e.g., antimicrobial peptides).

- Intervention : Incorporation of this compound at specific positions.

- Comparison : Native citrulline vs. This compound in stability assays.

- Outcome : Measure bioactivity (e.g., IC₅₀) or proteolytic resistance.

- Time : Duration of stability testing (e.g., 24–72 hours) .

Q. How should researchers design experiments to assess this compound’s role in preventing racemization?

- Methodological Answer : Use a controlled factorial design :

- Variables : Coupling reagent (DIC vs. HATU), temperature (RT vs. 4°C), and solvent (DMF vs. NMP).

- Response metrics : Racemization rate (via chiral HPLC) and coupling yield.

- Ethical considerations : Adhere to lab safety protocols for handling hazardous reagents (e.g., piperidine) .

Synthesis & Characterization Challenges

Q. What are the best practices for troubleshooting failed couplings of this compound in automated synthesizers?

- Methodological Answer :

- Step 1 : Verify reagent freshness (e.g., DMF stored over molecular sieves).

- Step 2 : Optimize activation time (prolong to 5 minutes pre-coupling).

- Step 3 : Introduce double couplings or microwave-assisted synthesis (50°C, 10 W) for sterically hindered sequences .

Q. How can researchers validate the deprotection efficiency of Fmoc groups in this compound-containing peptides?

- Methodological Answer :

- UV spectroscopy : Monitor Fmoc removal at 301 nm (extinction coefficient ε = 7,800 M⁻¹cm⁻¹).

- MALDI-TOF : Confirm mass loss (Fmoc = 222.24 g/mol) post-deprotection.

- Side-reaction checks : Test for piperidine adducts via LC-MS .

Tables

Table 1 : Key Analytical Parameters for this compound

| Parameter | Method | Expected Result | Reference |

|---|---|---|---|

| Purity | HPLC (C18) | ≥95% (RT = 8.2 min) | |

| Molecular Weight | LC-MS (ESI+) | 397.42 [M+H]⁺ | |

| Racemization | Chiral HPLC | D-isomer <1% |

Table 2 : Common Solvent Systems for this compound Solubilization

| Solvent Mix | Compatibility | Use Case |

|---|---|---|

| DMF + 10% NMP | High | Sterically hindered couplings |

| DCM + 5% DMSO | Moderate | Low-temperature syntheses |

| DMF + 20% THF | Limited | Precipitation prevention |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.